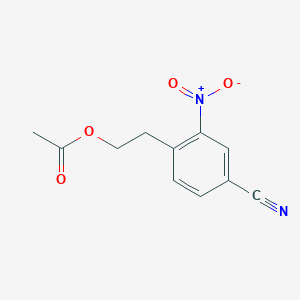

4-Cyano-2-nitrophenethyl acetate

CAS No.: 134403-89-7

Cat. No.: VC8231258

Molecular Formula: C11H10N2O4

Molecular Weight: 234.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 134403-89-7 |

|---|---|

| Molecular Formula | C11H10N2O4 |

| Molecular Weight | 234.21 g/mol |

| IUPAC Name | 2-(4-cyano-2-nitrophenyl)ethyl acetate |

| Standard InChI | InChI=1S/C11H10N2O4/c1-8(14)17-5-4-10-3-2-9(7-12)6-11(10)13(15)16/h2-3,6H,4-5H2,1H3 |

| Standard InChI Key | FITSVJXNYMBUFU-UHFFFAOYSA-N |

| SMILES | CC(=O)OCCC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |

| Canonical SMILES | CC(=O)OCCC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted at the 2-position with a nitro group and at the 4-position with a cyano-phenethyl acetate moiety. The acetate ester group extends from the phenethyl chain, introducing steric and electronic effects that influence reactivity. Key bond angles and torsional strain arise from the ortho-nitro and para-cyano substituents, which may hinder free rotation around the benzene ring .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₄ | |

| Molar Mass | 234.21 g/mol | |

| CAS Registry | 134403-89-7 | |

| Functional Groups | Nitro, Cyano, Acetate Ester |

Synthesis Pathways and Optimization

Nitration of Halogenated Precursors

The synthesis of 4-cyano-2-nitrophenethyl acetate begins with the nitration of 4-substituted halobenzenes using a mixed acid system (concentrated HNO₃/H₂SO₄). This step selectively introduces the nitro group at the ortho position relative to the halogen, yielding intermediates like 2-X-5-substituted nitrobenzene (where X = F, Cl, Br) . For example, nitration of 4-fluorobenzenes produces 2-fluoro-5-nitrobenzene with an 83% yield under controlled temperatures (30–38°C) .

Cyanoalkylation via Nucleophilic Substitution

The nitrohalobenzene intermediate undergoes nucleophilic substitution with methyl cyanoacetate or ethyl cyanoacetate in alkaline conditions. This step replaces the halogen atom with a cyanoalkyl chain, forming 2-nitro-4-substituted benzyl cyanide. The reaction’s efficiency depends on the solvent polarity and excess cyanating agent .

Esterification and Hydrolysis

Reactivity and Functional Group Interactions

Nitro Group Reduction

The nitro group at the 2-position is susceptible to reduction via catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents (Sn/HCl), forming corresponding amino derivatives. This transformation is critical for generating intermediates in pharmaceutical syntheses, such as analgesics or antimicrobial agents .

Cyano Group Transformations

The cyano group participates in nucleophilic additions, hydrolysis to carboxylic acids, or cyclization reactions. For instance, acid-catalyzed hydrolysis converts the cyano group to a carboxylate, enabling further functionalization .

Ester Hydrolysis Kinetics

The acetate ester hydrolyzes under alkaline conditions (NaOH/EtOH) to form 4-cyano-2-nitrophenethyl alcohol. This reaction follows pseudo-first-order kinetics, with rate constants influenced by solvent polarity and temperature .

Industrial and Research Applications

Pharmaceutical Intermediate

4-Cyano-2-nitrophenethyl acetate serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its nitro and cyano groups enable sequential modifications for constructing heterocyclic scaffolds .

Agrochemical Development

The compound’s nitroaromatic structure is leveraged in synthesizing herbicides and insecticides. Derivatives with modified ester groups exhibit enhanced lipid solubility, improving foliar absorption .

Future Directions and Research Gaps

Green Synthesis Methods

Current routes rely on stoichiometric acids and hazardous solvents. Future work could explore:

-

Biocatalytic nitration using engineered nitrotransferases

Computational Modeling

Density functional theory (DFT) studies could predict regioselectivity in nitration steps or optimize transition states for cyanoalkylation .

Biomedical Applications

Screening derivatives for anticancer or antiviral activity may unlock new therapeutic candidates, leveraging the nitro group’s role in prodrug activation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume